5-Methyl-1,4-oxazepane

Descripción

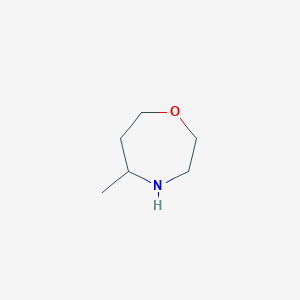

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMSMLWLSVNRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1,4 Oxazepane and Derivatives

Ring-Closure Reactions for the Formation of the 1,4-Oxazepane (B1358080) Core

Ring-closure reactions are the most common and direct methods for constructing the 1,4-oxazepane core. These reactions involve the formation of one or two bonds to close a linear precursor into a cyclic structure. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final heterocyclic ring.

Intramolecular cyclization involves forming a ring from a single molecule containing all the necessary atoms. This is a powerful strategy for forming medium-sized rings like the 1,4-oxazepane system, as it can be thermodynamically and kinetically favorable.

Amino acids and their derivatives are highly valuable starting materials for the synthesis of chiral 1,4-oxazepanes due to their inherent stereochemistry. A notable method involves the use of polymer-supported homoserine to access 1,4-oxazepane-5-carboxylic acids. rsc.orgresearchgate.net In this approach, Fmoc-HSe(TBDMS)-OH is immobilized on a Wang resin, reacted with nitrobenzenesulfonyl chlorides, and subsequently alkylated with 2-bromoacetophenones. The cleavage of the resulting N-phenacyl nitrobenzenesulfonamides from the solid support using a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) directly yields the 1,4-oxazepane derivatives. rsc.orgrsc.org This method provides access to derivatives with two stereocenters. rsc.orgresearchgate.net

Another strategy focuses on the synthesis of 1,4-oxazepane-2,5-diones, which are present in some natural products. researchgate.netacs.org The cyclization of N-acyl amino acid precursors is challenging due to the preference of the amide bond for a trans-conformation, which disfavors ring closure. researchgate.netacs.org However, the use of specific N-protecting groups that restrict rotational freedom can facilitate the cyclization process to form the seven-membered dione (B5365651) core. researchgate.netacs.org

A Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from α-amino acids has also been described for synthesizing related six-membered oxazinanones, a strategy that highlights the utility of amino acid-derived intermediates in forming N,O-heterocycles. frontiersin.org

Table 1: Synthesis of 1,4-Oxazepane Derivatives from Amino Acid Precursors

| Starting Material | Key Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Polymer-supported Fmoc-HSe(TBDMS)-OH | 1. Nitrobenzenesulfonyl chlorides2. 2-Bromoacetophenones3. TFA/Et₃SiH | 2-Phenyl-substituted-1,4-oxazepane-5-carboxylic acids | Mixture of diastereomers | rsc.org |

Carboxylic acid functionalities are pivotal in the synthesis of the 1,4-oxazepane core, often serving as the electrophilic partner in the ring-closing step. In the synthesis of 1,4-oxazepane-5-carboxylic acids from homoserine, the carboxylic acid group of the amino acid backbone is ultimately retained in the final product. rsc.org The key cyclization step, however, involves the reductive amination and etherification that forms the seven-membered ring, with the cleavage from the resin support being the final step. rsc.org

In the formation of 1,4-oxazepane-2,5-diones, the challenge lies in the cyclization between a carboxylic amide and a labile lactone within the same precursor molecule. researchgate.netacs.org Activation of the carboxyl group is a common strategy to facilitate amide bond formation in peptide synthesis and can be applied to the intramolecular cyclization to form lactams within the oxazepane structure. researchgate.net Direct conversion of carboxylic acids into amides or related structures like oxazolines can be achieved using reagents like Deoxo-Fluor, which facilitates the condensation under mild conditions, a principle applicable to intramolecular ring-closure. nih.gov

The formation of the 1,4-oxazepane ring can be achieved through the cyclization of precursors containing amide or imine functionalities. A powerful method involves the copper-catalyzed intramolecular C-N bond coupling of amide-containing precursors. For example, 1-(2-bromobenzyl)azetidine-2-carboxamides can undergo intramolecular cross-coupling to provide azetidine-fused 1,4-benzodiazepine (B1214927) cores, which are structurally related to benzoxazepines. nih.gov This highlights the utility of metal-catalyzed C-N bond formation in constructing seven-membered heterocyclic systems from amide precursors. nih.gov

The reaction of imine compounds with isobenzofuran-1(3H)-one through an acid-catalyzed cycloaddition provides a route to 1,3-oxazepine derivatives. medipol.edu.tr While this leads to the 1,3-isomer, the underlying principle of using an imine as a key functional group in a ring-forming reaction is a relevant synthetic strategy in heterocycle synthesis.

Base-promoted reactions offer a metal-free approach to the synthesis of the 1,4-oxazepine (B8637140) core, which can be a precursor to the saturated 1,4-oxazepane ring. A notable example is the base-promoted exo-mode cyclization of alkynyl alcohols. acs.orgresearchgate.net This solvent-free method results in the regioselective formation of 1,4-oxazepine derivatives. acs.orgresearchgate.netdntb.gov.ua The reaction proceeds via a proposed hydroalkoxylation mechanism. acs.orgresearchgate.net

Similarly, base-mediated 7-exo-dig cyclizations are employed in the synthesis of imidazole-fused 1,4-benzoxazepines. nih.gov This strategy involves the cyclization of substrates containing alkyne functional groups, demonstrating the versatility of base-mediated approaches in constructing fused seven-membered N,O-heterocycles. nih.gov

Table 2: Base-Promoted Cyclization for 1,4-Oxazepine Core Synthesis

| Precursor Type | Base/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-propargylamino alcohols | Base, solvent-free | 1,4-Oxazines / 1,4-Oxazepines | Exo-dig cyclization | acs.orgresearchgate.net |

Intermolecular annulation reactions involve the joining of two different molecules to form a ring. These methods are highly convergent and allow for the rapid assembly of complex heterocyclic structures. A [3+4]-annulation strategy has been developed for the one-step assembly of functionalized 1,4-oxazepane-3-ones. researchgate.net This reaction involves the trapping of an aza-oxyallyl cation with an amphoteric agent that contains both a heteroatom nucleophile and a π-electrophile. researchgate.net

Another modern approach utilizes 3-aminooxetanes as stable 1,3-amphoteric molecules. nih.gov These compounds can react with various partners in intermolecular [3+2] annulations. While this specific example leads to five-membered rings, it showcases the principle of using strained rings in annulation reactions to build larger heterocyclic systems, a concept that could be extended to [3+4] or other annulations to form seven-membered rings. nih.gov

Intramolecular Cyclization Strategies

Ring Expansion and Rearrangement Reactions Leading to 1,4-Oxazepane Structures

Ring expansion and rearrangement reactions represent a powerful strategy for the synthesis of medium-sized rings like 1,4-oxazepanes, which can be challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors. dntb.gov.ua These methods typically involve the transformation of more readily available five- or six-membered heterocyclic precursors into the desired seven-membered ring system.

One notable approach involves the ring expansion of aziridines. The reaction of N-tosylaziridines with sulfur ylides can lead to the formation of azepane rings, and by incorporating an oxygen atom into the precursor, this strategy can be adapted for 1,4-oxazepane synthesis. dntb.gov.ua Similarly, the photochemical dearomative ring expansion of nitroarenes has been reported as a novel method to prepare complex azepanes. nih.gov This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring, offering a potential pathway to benzo-fused 1,4-oxazepanes. nih.gov

Another strategy involves the hydride transfer-initiated ring expansion of pyrrolidine-substituted aryl alkynones, catalyzed by B(C₆F₅)₃. This transition-metal-free method allows for the synthesis of oxindole-fused 1,3-oxazepanes through a cascade reaction involving C(sp³)–H functionalization. rsc.org While this yields a 1,3-oxazepane, modifications to the starting materials could potentially be used to access the 1,4-isomer. A review of ring expansion reactions highlights various methodologies, such as the Tiffeneau–Demjanov and Beckmann rearrangements, which have been successfully employed to synthesize seven-membered heterocycles from six-membered precursors. nih.gov For instance, the treatment of a 1,3-benzoxazine derivative with p-toluenesulfonic acid in refluxing acetic anhydride (B1165640) resulted in a ring expansion to afford an eight-membered lactone, demonstrating the feasibility of expanding six-membered N,O-heterocycles. nih.gov

Metal-Catalyzed Synthesis of 1,4-Oxazepane Frameworks

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 1,4-oxazepane ring is no exception. Catalysts based on palladium, copper, and other transition metals have enabled the development of efficient and selective methods for forming the key C-N and C-O bonds required for the seven-membered ring.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and have been widely applied in the synthesis of nitrogen-containing heterocycles. nih.gov This methodology is highly relevant for the intramolecular cyclization step in the synthesis of 1,4-oxazepanes and their benzo-fused analogues. bohrium.comresearchgate.net The reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. rsc.org

In the context of 1,4-oxazepane synthesis, a common strategy involves an intramolecular Pd-catalyzed N-arylation of a precursor containing both an amine and a haloaryl ether moiety. The continued development of versatile and reliable palladium catalysts that operate under user-friendly conditions has made this approach highly attractive for constructing diverse libraries of these heterocycles for medicinal chemistry applications. nih.gov Sequential palladium-catalyzed reactions, such as those involving C-N bond formation followed by C-O bond formation, have also been developed for the synthesis of related heterocycles like oxazoles, showcasing the potential for tandem processes in building complex ring systems. organic-chemistry.org

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for C-N and C-O bond formation. Copper(I) catalysts are particularly effective in promoting intramolecular cyclizations to form heterocyclic rings.

A notable example is the synthesis of benzo-1,4-oxazepine derivatives through a tandem transformation involving C-N coupling and C-H carbonylation. nih.gov This reaction utilizes a Cu(I) catalyst with a specific ligand to couple various phenylamines with allyl halides under a carbon dioxide atmosphere, affording the desired benzoxazepine products in good yields. nih.gov The proposed mechanism involves the initial formation of a Cu(I)-ligand complex, oxidative addition with the vinyl halide, reaction with the aniline (B41778) to form a key intermediate, and subsequent intramolecular cyclization. nih.gov

Another powerful approach is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. This method involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization onto the allene (B1206475) system to construct the seven-membered azepine ring. nih.gov By analogy, precursors containing an oxygen nucleophile could be employed to access the 1,4-oxazepane framework. Intramolecular C-N bond coupling catalyzed by a CuI/N,N-dimethylglycine system has also been successfully used to synthesize fused 1,4-diazepine derivatives, a strategy that is conceptually applicable to 1,4-oxazepanes. mdpi.comnih.gov

| Catalyst System | Reactants | Product | Yield | Reference |

| CuI (10 mol%), Ligand L1 (10 mol%) | Phenylamine, (1-chloro-vinyl)-benzene | 2-Phenyl-2,3-dihydro-1H-benzo[e] ubinkim.comrsc.orgoxazepin-5-one | 85% | nih.gov |

| CuI (10 mol%), Ligand L1 (10 mol%) | 4-Chloro-phenylamine, (1-chloro-vinyl)-benzene | 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e] ubinkim.comrsc.orgoxazepin-5-one | 81% | nih.gov |

| [Cu(CH₃CN)₄PF₆] (10 mol%) | Allenyne, Aniline | Trifluoromethylated azepine-2-carboxylate | 65% | nih.gov |

| CuI/N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamides | Azeto[1,2-a]benzo[e] ubinkim.comrsc.orgdiazepin-10(2H)-ones | 91–98% | mdpi.com |

Besides palladium and copper, other transition metals like rhodium and iridium have been utilized to catalyze unique transformations leading to 1,4-oxazepane and related structures.

Rhodium(II) catalysts have been employed in the synthesis of nonaromatic ring-fused 1,4-oxazepines. ubinkim.com This one-pot method involves a sequential reaction of N-sulfonyl-1,2,3-triazoles with substituted glycidols. The initial rhodium(II)-catalyzed reaction is followed by a regioselective intramolecular ring-opening of the epoxide, which selectively affords the seven-membered oxazepine derivatives. ubinkim.com Rhodium has also been used in enantioselective 1,4-addition reactions of arylboronic acids to enones to construct chiral seven-membered rings. rsc.org

Iridium catalysts have proven effective in the enantioselective synthesis of oxazepine derivatives. An iridium-catalyzed intramolecular asymmetric allylic etherification of pyrimidinemethanols provides access to novel pyrimidine-fused oxazepanes in excellent yields and enantiomeric excess. researchgate.net This method successfully addresses the challenge of using aliphatic alcohols, which are typically poor nucleophiles in allylic substitution reactions. researchgate.net Similarly, iridium catalysis has been applied to the construction of enantioenriched 1,4-benzoxazepines via intramolecular asymmetric allylic etherification of salicylic (B10762653) acid derivatives. nih.govacs.org

| Metal Catalyst | Reaction Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Rh₂(esp)₂ | Transannulation/Ring-opening | 1,4-Oxazepine derivative | 81% | N/A | ubinkim.com |

| [Ir(cod)Cl]₂ / Ligand L3 | Asymmetric Allylic Etherification | Pyrimidine-fused oxazepane | up to 99% | up to 99.5% | researchgate.net |

| [Ir(cod)Cl]₂ / Ligand | Asymmetric Allylic Etherification | 1,4-Benzoxazepinone | up to 99% | up to 99% | acs.org |

| Rh(acac)(CO)₂ / Ligand | 1,4-Addition | Chiral Seven-membered Ring | up to 99% | up to 99% | rsc.org |

Cascade and Multicomponent Reactions in 1,4-Oxazepane Synthesis

Cascade (or tandem/domino) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from simple starting materials. arkat-usa.org These approaches are attractive due to their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org

Cascade reactions involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next, without the need for isolating intermediates. The copper-catalyzed synthesis of benzo-1,4-oxazepines from phenylamines and allyl halides is an excellent example of a cascade process, combining C-N coupling, C-H carbonylation, and cyclization in one pot. nih.gov Such strategies are powerful for building fused heterocyclic systems efficiently. arkat-usa.org

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are particularly suited for creating libraries of drug-like molecules. nih.gov While the Hantzsch reaction for dihydropyridines ijcrt.org and the Ugi reaction for peptide-like structures are well-known examples of MCRs, nih.gov the principles can be applied to the synthesis of other heterocycles. For instance, Ugi-type MCRs have been used to generate precursors for 1,4-benzodiazepines, which are structurally related to 1,4-oxazepanes. nih.gov The development of novel MCRs that directly yield the 1,4-oxazepane core is an active area of research. researchgate.net

Chemoenzymatic and Asymmetric Synthetic Routes to Chiral 1,4-Oxazepanes

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule often resides in a single enantiomer. Asymmetric synthesis, which selectively produces one enantiomer over the other, has been achieved through various methods, including chemoenzymatic processes and organocatalysis.

A direct and efficient method for the synthesis of chiral polysubstituted 1,4-oxazepanes relies on a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov This approach, applied to a range of substrates, yields tetra- and pentasubstituted oxazepanes with good yields and high stereoselectivity, controlled primarily by the substrate's conformation. nih.gov Another strategy focuses on synthesizing chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. rsc.org This solid-phase synthesis approach allows for the construction of the oxazepane ring with two stereocenters, and although the cyclization can produce diastereomeric mixtures, subsequent steps allow for their separation. rsc.org

Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis alongside metal and enzymatic catalysis. nih.govyoutube.com This approach has been successfully applied to the synthesis of chiral 1,4-benzoxazepines. nih.govacs.org A highly enantioselective desymmetrization of 3-substituted oxetanes using a confined chiral phosphoric acid (a Brønsted acid) provides access to the seven-membered 1,4-benzoxazepine (B8686809) ring with high enantiocontrol under mild, metal-free conditions. nih.govacs.org This method demonstrates excellent functional group tolerance and allows for the synthesis of a wide range of chiral benzoxazepines in good to high yields. nih.gov The development of organocatalytic methods for constructing the core 1,4-oxazepane ring remains an important goal, offering a potentially greener and more sustainable route to these valuable chiral building blocks. mdpi.comnih.gov

| Catalyst/Method | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Haloetherification (NBS) | Chiral unsaturated amino alcohol | Polysubstituted chiral 1,4-oxazepane | 65-91% | Moderate to excellent d.r. | nih.gov |

| Chiral Phosphoric Acid (CPA) | 2-(azidomethyl)aniline, oxetane (B1205548) derivative | Chiral 1,4-benzoxazepine | up to 98% | up to 94% | nih.gov |

| Solid-phase synthesis | Polymer-supported Fmoc-Homoserine | Chiral 1,4-oxazepane-5-carboxylic acid | 4-10% (overall) | Diastereomers separated | rsc.org |

Application of Flow Chemistry in 1,4-Oxazepane Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The application of flow chemistry to the synthesis of seven-membered heterocycles, including 1,4-oxazepanes, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities.

In a representative multi-step flow synthesis of a related seven-membered heterocycle, such as a benzodiazepine, the process involves pumping the starting materials through a series of heated reactors and columns containing immobilized reagents or catalysts. This approach avoids the isolation of potentially unstable intermediates and allows for a continuous production of the final product. While a specific flow synthesis for 5-Methyl-1,4-oxazepane is not extensively documented, the principles can be applied to its synthesis, for example, in a reductive amination or cyclization step.

Table 1: Representative Parameters for a Multi-Step Continuous Flow Synthesis of a Seven-Membered Heterocycle

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed / Coil | To facilitate reaction and heat transfer. |

| Temperature | 80-150°C | To accelerate reaction rates. |

| Flow Rate | 0.1-1.0 mL/min | To control residence time in the reactor. |

| Catalyst | Immobilized Pd/C or Pt/C | For hydrogenation or other catalytic steps. |

| In-line Purification | Scavenger resins | To remove by-products and unreacted reagents. |

This table illustrates typical conditions that could be adapted for the flow synthesis of 1,4-oxazepane derivatives, highlighting the versatility of this technology.

Strategic Use of Specialized Precursors

The synthesis of the 1,4-oxazepane ring is highly dependent on the strategic selection of precursor molecules that can be efficiently cyclized to form the desired seven-membered ring.

N-propargylamines are valuable and versatile building blocks in the synthesis of a variety of nitrogen-containing heterocycles, including 1,4-oxazepanes. nih.govrsc.org Gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones has been shown to be an effective method for the formation of 1,4-oxazepine derivatives. nih.govfigshare.com This transformation proceeds under mild conditions and tolerates a range of substituents. nih.gov The reaction involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the enaminone nitrogen to form the seven-membered ring.

Table 2: Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones to 1,4-Oxazepine Derivatives

| Entry | R¹ | R² | R³ | Yield (%) |

| 1 | Ph | H | Ph | 85 |

| 2 | 4-MeC₆H₄ | H | Ph | 82 |

| 3 | 4-ClC₆H₄ | H | Ph | 78 |

| 4 | Ph | Me | Ph | 75 |

| 5 | Ph | H | Me | 88 |

Data sourced from a study on the synthesis of 1,4-oxazepine derivatives. figshare.com

Schiff bases, or imines, are common precursors in the synthesis of heterocyclic compounds. While their cycloaddition reactions with anhydrides are a well-established route to 1,3-oxazepine derivatives, their application in the synthesis of 1,4-oxazepanes is less direct. orientjchem.org The formation of the 1,4-oxazepane ring from a Schiff base would require a [5+2] cycloaddition with a suitable three-atom component containing an oxygen atom, such as an epoxide. Alternatively, a multi-step sequence can be envisioned where the Schiff base is first reacted with a molecule that introduces a hydroxyethyl (B10761427) group onto the nitrogen atom, followed by an intramolecular cyclization. For instance, reaction with 2-bromoethanol (B42945) could be a potential route, although this is not a direct cycloaddition.

Enamides are another class of precursors that can be utilized in the synthesis of seven-membered rings. The cyclization of enamides can be promoted by various methods, including photochemical and acid-catalyzed reactions. For example, arene-ynamide cyclization, catalyzed by a Brønsted acid, can lead to the formation of seven-membered ring enamides. This reaction proceeds through a keteniminium intermediate. While direct application to this compound is not explicitly detailed, the underlying principles of enamide cyclization are relevant for the construction of such heterocyclic systems.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any synthetic route to this compound is critically dependent on the optimization of reaction conditions, including the choice of solvent and catalyst.

The choice of solvent can significantly influence the rate and outcome of a cyclization reaction. Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are often employed in cyclization reactions to form heterocyclic rings. In the synthesis of benzo-1,4-oxazepine derivatives, a related class of compounds, the solvent has been shown to have a profound effect on the reaction yield. nih.gov

Catalysis is also a key factor. For instance, in the synthesis of benzo-1,4-oxazepine derivatives through a tandem C-N coupling/C-H carbonylation, a copper(I) iodide catalyst with a specific ligand was found to be optimal. nih.gov The base used in the reaction also plays a crucial role, with cesium carbonate often being an effective choice. nih.gov

Table 3: Optimization of Reaction Conditions for the Synthesis of a Benzo-1,4-oxazepin-5-one Derivative

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | CuI | L1 | Cs₂CO₃ | DMSO | 81 |

| 2 | CuI | L1 | K₂CO₃ | DMSO | 65 |

| 3 | CuI | L1 | Na₂CO₃ | DMSO | 52 |

| 4 | Cu(OAc)₂ | L1 | Cs₂CO₃ | DMSO | 45 |

| 5 | CuI | L1 | Cs₂CO₃ | DMF | 75 |

| 6 | CuI | L1 | Cs₂CO₃ | Toluene | 30 |

Data adapted from a study on the synthesis of benzo-1,4-oxazepine derivatives, illustrating the impact of reaction parameters. nih.gov

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Methyl-1,4-oxazepane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish the molecule's conformation.

Based on data from similar 1,4-oxazepane (B1358080) structures, the following proton environments can be predicted nih.govmedipol.edu.tr:

Methyl Protons (C5-CH₃): A doublet in the upfield region, typically around 1.0-1.3 ppm, due to coupling with the methine proton at the C5 position.

Methine Proton (C5-H): A multiplet, the complexity of which would depend on the coupling with the adjacent methylene (B1212753) protons (C6) and the methyl protons. Its chemical shift would likely be in the range of 2.8-3.2 ppm.

Methylene Protons Adjacent to Nitrogen (C3-H₂): These protons are expected to appear as a multiplet in the range of 2.7-3.0 ppm.

Methylene Protons Adjacent to Oxygen (C7-H₂): Due to the higher electronegativity of oxygen, these protons would be deshielded and resonate further downfield, likely in the 3.6-4.0 ppm range.

Methylene Protons at C2 and C6: The chemical shifts of these protons would be intermediate, influenced by their proximity to the heteroatoms, and would likely appear as complex multiplets.

Amine Proton (N4-H): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C5-CH ₃ | 1.0 - 1.3 | Doublet |

| C5-H | 2.8 - 3.2 | Multiplet |

| C3-H ₂ | 2.7 - 3.0 | Multiplet |

| C7-H ₂ | 3.6 - 4.0 | Multiplet |

| C2-H ₂ | Intermediate | Multiplet |

| C6-H ₂ | Intermediate | Multiplet |

| N4-H | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

Drawing from spectral data of related oxazepane derivatives, the following assignments can be anticipated nih.govmedipol.edu.tr:

Methyl Carbon (C5-CH₃): The most upfield signal, typically in the range of 15-25 ppm.

Methine Carbon (C5): A signal in the range of 40-50 ppm.

Methylene Carbon Adjacent to Nitrogen (C3): Expected to resonate in the range of 45-55 ppm.

Methylene Carbon Adjacent to Oxygen (C7): This carbon would be the most downfield of the sp³ carbons due to the oxygen's deshielding effect, likely appearing in the 70-80 ppm range.

Methylene Carbons (C2 and C6): These signals would appear at intermediate chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5-C H₃ | 15 - 25 |

| C 5 | 40 - 50 |

| C 3 | 45 - 55 |

| C 7 | 70 - 80 |

| C 2 | Intermediate |

| C 6 | Intermediate |

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the this compound molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the C5-H methine proton and the C5-CH₃ methyl protons would confirm their connectivity. Similarly, correlations between adjacent methylene protons would help to trace the carbon chain around the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signal corresponding to each proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is invaluable for determining the conformational preferences of the flexible seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by the following absorption bands, based on data from analogous compounds medipol.edu.tr:

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. This band is often broad.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the methyl and methylene C-H bonds.

C-O Stretch: A strong, characteristic band in the 1050-1150 cm⁻¹ region, indicative of the ether linkage within the oxazepane ring.

C-N Stretch: A moderate absorption in the 1180-1280 cm⁻¹ range.

N-H Bend: A moderate absorption around 1550-1650 cm⁻¹.

CH₂ Bend (Scissoring): Absorptions around 1450-1470 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Moderate to Weak, Broad |

| C-H Stretch | 2850 - 3000 | Strong |

| C-O Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1180 - 1280 | Moderate |

| N-H Bend | 1550 - 1650 | Moderate |

| CH₂ Bend | 1450 - 1470 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated heterocyclic compounds like this compound, which lack chromophores such as double bonds or aromatic rings, are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions for the σ-bonds and non-bonding electrons on the nitrogen and oxygen atoms occur at higher energies, corresponding to wavelengths below 200 nm. Therefore, a UV-Vis spectrum of this compound would likely show no distinct peaks in the near-UV and visible regions.

Electronic Transitions and Absorption Characteristics

The study of electronic transitions through UV-Vis spectroscopy provides insights into the molecular structure of compounds. For saturated heterocyclic systems like this compound, which lack extensive chromophores, the absorption bands are typically found in the far ultraviolet region and are associated with n → σ* transitions of the heteroatoms (nitrogen and oxygen).

In more complex derivatives of the 1,4-oxazepane ring system that incorporate aromatic moieties, electronic structures and photophysical properties can be significantly modulated. For instance, subtle structural changes in phenanthrene-fused BN-acenaphth(yl)ene derivatives, which contain a benzo nih.govresearchgate.netoxazepane component, result in red-shifted absorption and emission spectra. acs.org While specific absorption maxima for this compound are not extensively documented in publicly available literature, the introduction of chromophoric substituents would be expected to shift the absorption to longer wavelengths, making it accessible to standard UV-Vis spectrophotometry.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (molecular formula C6H13NO, molecular weight 115.17 g/mol ), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

Predicted Collision Cross Section Data for this compound Hydrochloride Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 116.10700 | 118.5 |

| [M+Na]+ | 138.08894 | 121.7 |

| [M-H]- | 114.09244 | 120.3 |

| [M+NH4]+ | 133.13354 | 136.1 |

| [M+K]+ | 154.06288 | 125.8 |

| [M+H-H2O]+ | 98.096980 | 112.7 |

| [M+HCOO]- | 160.09792 | 135.5 |

| [M+CH3COO]- | 174.11357 | 168.0 |

| [M+Na-2H]- | 136.07439 | 125.5 |

| [M]+ | 115.09917 | 110.7 |

| [M]- | 115.10027 | 110.7 |

Note: This data is predicted and serves as a theoretical guide for mass spectrometry analysis.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While a crystal structure for this compound itself is not publicly documented, the structures of more complex molecules containing the 1,4-oxazepine (B8637140) ring have been determined. For example, the absolute configuration of a chiral 1,4-benzoxazepine (B8686809) derivative was confirmed by single-crystal X-ray analysis. acs.org In another study, the molecular structures of novel benzimidazole (B57391) fused-1,4-oxazepines were unambiguously characterized by single-crystal X-ray diffraction. nih.gov These studies demonstrate the utility of X-ray crystallography in definitively establishing the three-dimensional architecture of molecules within this heterocyclic family.

Illustrative Crystallographic Data for a Benzimidazole Fused-1,4-Oxazepine Derivative nih.gov

| Parameter | Value |

| Empirical Formula | C19H21N3O |

| Formula Weight | 307.39 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit cell dimensions | a = 10.234(5) Å, α = 90°b = 16.543(5) Å, β = 101.54(5)°c = 10.112(5) Å, γ = 90° |

| Volume | 1678.0(12) ų |

| Z | 4 |

| Calculated Density | 1.216 Mg/m³ |

Note: This data is for a related, more complex molecule and is presented to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, serving to monitor reaction progress, assess purity, and isolate the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring the progress of a chemical reaction. nih.gov In the synthesis of 1,4-oxazepane derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of reactant spots can be visualized, often under UV light or by staining. This allows for the determination of the reaction's endpoint.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of synthesized compounds and to confirm their identity. nih.gov In the context of this compound, an LC method would be developed to separate the target compound from any unreacted starting materials, byproducts, or impurities. The effluent from the LC column is then introduced into the mass spectrometer, which provides the mass-to-charge ratio of the eluting components. This confirms that the major peak in the chromatogram corresponds to the molecular weight of this compound, thereby simultaneously assessing its purity and confirming its identity.

Computational and Theoretical Studies of 5 Methyl 1,4 Oxazepane Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the complex many-electron problem, DFT allows for the accurate calculation of a wide range of molecular properties. For systems like 5-Methyl-1,4-oxazepane, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-31G(d,p) are commonly employed to balance computational cost and accuracy. mdpi.comnih.gov

Quantum chemical calculations are highly effective in predicting the spectroscopic signatures of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be performed and compared with experimental data to confirm the molecular structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values are often linearly correlated with experimental spectra to correct for systematic errors arising from the choice of functional, basis set, and the absence of solvent effects in gas-phase calculations.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental results, accounting for anharmonicity and other theoretical approximations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra. researchgate.net This approach determines the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum.

Below is a representative table illustrating the type of data generated in a comparative study for a molecule like this compound.

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| H (C5-CH₃) | 1.15 | 1.12 |

| H (C5) | 3.10 | 3.05 |

| H (C7) | 3.80 | 3.75 |

| ¹³C NMR (δ, ppm) | ||

| C (C5-CH₃) | 21.5 | 21.1 |

| C5 | 55.0 | 54.6 |

| C7 | 70.2 | 69.8 |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3350 | 3320 |

| C-H Stretch | 2980 | 2965 |

| C-O-C Stretch | 1125 | 1115 |

| UV-Vis (λ_max, nm) | 210 | 208 |

Note: The data in this table is hypothetical and serves to illustrate the comparison between calculated and experimental values.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. mdpi.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. These parameters are crucial for understanding potential reaction mechanisms and designing new materials with specific electronic characteristics.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | 0.50 |

| HOMO-LUMO Gap (ΔE) | 7.00 |

Note: The data in this table is representative of a saturated heterocyclic system and is for illustrative purposes.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.comnih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. DFT calculations have been successfully used to investigate the NLO properties of various organic compounds, including heterocyclic systems. mdpi.comnih.govresearchgate.net These studies help in understanding the structure-property relationships required to design molecules with enhanced NLO activity.

| Property | Calculated Value |

| Dipole Moment (μ) | 2.1 Debye |

| Mean Polarizability (α) | 8.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 0.9 x 10⁻³⁰ esu |

Note: The data in this table is hypothetical and provided for illustrative purposes.

DFT calculations are an invaluable tool for exploring potential tautomeric forms and isomerization pathways. For a cyclic amine like this compound, computational studies can investigate the energy barriers associated with processes such as ring inversion or potential ring-chain tautomerism. For instance, studies on the related 1,4-benzodiazepine (B1214927) system, oxazepam, have used DFT to comprehensively analyze different racemization mechanisms. rsc.orgx-mol.net One identified pathway involves a ring-chain tautomerism initiated by an intramolecular proton transfer, which opens the seven-membered ring to form an achiral intermediate. rsc.orgx-mol.net Similar computational strategies could be applied to this compound to determine the energetic feasibility of such transformations, providing insight into its stability and potential reactivity under various conditions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a molecule, molecular modeling and dynamics simulations are used to explore its conformational space and dynamic behavior over time. frontiersin.orgnih.gov

The seven-membered 1,4-oxazepane (B1358080) ring is flexible and can adopt several low-energy conformations. Computational conformational analysis is used to identify the most stable geometries and determine their relative energies. Common conformations for seven-membered rings include chair, boat, and twist-boat forms.

Molecular mechanics force fields or DFT can be used to perform a systematic search of the potential energy surface. For the related 1,4-diazepane ring system, computational studies combined with NMR spectroscopy have identified a low-energy twist-boat conformation as being significant. nih.gov A similar analysis for this compound would predict the preferred three-dimensional structure, including the orientation (axial or equatorial) of the methyl group at the C5 position, which is crucial for understanding its interactions with other molecules.

| Conformer | Relative Energy (kcal/mol) | Methyl Group Position |

| Twist-Chair | 0.00 | Equatorial |

| Chair | 1.25 | Equatorial |

| Twist-Boat | 2.10 | Equatorial |

| Boat | 3.50 | Equatorial |

Note: The data in this table is hypothetical, based on typical energy differences for seven-membered rings, and serves as an illustration of the output from a conformational analysis study.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules and the nature of the forces that stabilize the crystal structure. For heterocyclic compounds, including derivatives of 1,4-oxazepane, Hirshfeld surface analysis can elucidate the contributions of various non-covalent interactions, such as hydrogen bonds and van der Waals forces.

In studies of related heterocyclic systems, Hirshfeld surface analysis, combined with 2D fingerprint plots, has been instrumental in detailing the intermolecular contacts. For instance, in an analysis of novel pyridine (B92270) ligands, this method was used to analyze intermolecular interactions in the crystalline state. Similarly, research on 1,5-benzodiazepine derivatives applied Hirshfeld surface analysis to discern intermolecular interactions, emphasizing the importance of hydrogen bonding and van der Waals forces. mdpi.com The analysis of a synthesized oxazine (B8389632) derivative revealed that H⋯H and C⋯H contacts predominantly influence the Hirshfeld surfaces, indicating their significant role in the compound's stability and structural configuration. researchgate.net

A hypothetical breakdown of intermolecular contacts for a 1,4-oxazepane derivative, based on analyses of similar heterocyclic compounds, is presented in the table below.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45-55% |

| C···H/H···C | 18-25% |

| O···H/H···O | 5-10% |

| N···H/H···N | 3-7% |

In Silico Prediction of Research-Relevant Properties

In silico tools are increasingly used to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities, helping to identify promising candidates early in the drug discovery process.

The ADME profile of a drug candidate is a critical determinant of its clinical success. Computational models can predict various ADME parameters, such as oral bioavailability, blood-brain barrier permeability, and metabolic stability. For novel benzimidazole-1,3,4-oxadiazole derivatives, in silico ADME predictions were conducted to assess their drug-likeness. japtronline.com These studies often evaluate compliance with established rules like Lipinski's rule of five and Veber's rule to predict oral bioavailability. nih.gov

For a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, ADME predictions showed that most compounds had over 70% absorption and complied with Lipinski's rule of five, suggesting good drug-like properties. nih.gov Similarly, a study on ceftazidime (B193861) and its impurities used computational tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, highlighting the utility of these methods in identifying potential liabilities. frontiersin.org

While specific ADME data for this compound is not detailed in the provided search results, a predictive analysis based on its structure would likely yield the following characteristics:

| ADME Parameter | Predicted Value/Characteristic |

| Molecular Weight | ~115.18 g/mol |

| LogP | ~0.5-1.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Lipinski's Rule of Five | Compliant |

| Oral Bioavailability | Likely good |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a biological target, such as a protein or enzyme.

In a study of novel 1,3,4-oxadiazole derivatives, molecular docking was used to investigate their binding to the active site of caspase-3 protein, a key enzyme in apoptosis. nih.gov Another study on new oxazepane and benzoxazepine derivatives employed molecular docking to evaluate their potential as antibacterial agents by predicting their binding interactions with bacterial proteins. researchgate.net The results of these studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. For instance, docking studies of 1,3,4-oxadiazole derivatives of 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide showed that substituent effects could change the binding affinity by 2–3 kcal/mol. mdpi.com

A molecular docking study of this compound or its derivatives would involve preparing the ligand and target protein structures, performing the docking simulation, and analyzing the resulting poses to identify the most favorable binding mode and the key interacting residues. This information is vital for structure-based drug design and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazepane Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are valuable tools for predicting the biological activity of new compounds and for understanding the structural features that are important for activity. A 3D-QSAR study on a series of 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands was performed to better understand the structure-activity relationship. researchgate.net This study identified that regions around two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the 1,4-oxazepane system were important for affinity. researchgate.net The size of the 1,4-oxazepane ring was also found to be a significant factor. researchgate.net

The development of a QSAR model typically involves selecting a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model using statistical methods, and validating the model's predictive power. For 1,2,4-oxadiazole (B8745197) derivatives, a 3D-QSAR model was developed to understand their antibacterial properties. nih.gov The statistical quality of a QSAR model is often assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov Acceptable 3D-QSAR models generally have a q² greater than 0.5 and an r² greater than 0.6. nih.gov

A predictive QSAR model for 1,4-oxazepane derivatives could be developed to guide the synthesis of new analogs with improved biological activity for a specific target.

Chemical Reactivity and Derivatization Strategies

Reactions at the Nitrogen Atom of the Oxazepane Ring

The secondary amine within the 1,4-oxazepane (B1358080) ring is a primary site for chemical modification, readily undergoing reactions typical of nucleophilic nitrogen atoms.

Nucleophilic Substitution Reactions

The nitrogen atom of the 1,4-oxazepane ring can act as a nucleophile, participating in various substitution reactions to introduce a wide range of substituents. This reactivity is fundamental for modifying the properties of the molecule. For instance, the nitrogen can be functionalized through reactions with different electrophiles.

In the synthesis of chiral 1,4-benzoxazepines, the nitrogen atom is often protected with groups like a benzyl (B1604629) group. This protecting group can be subsequently cleaved, for example, by using a Palladium on carbon (Pd/C) system under a hydrogen atmosphere, to yield the free secondary amine. acs.org This free amine is then available for further derivatization. The reaction tolerates a variety of substituents on the benzyl protecting group, including both electron-donating and electron-withdrawing groups, leading to the formation of various benz nih.govresearchgate.netoxazepines in good yields. acs.org

Furthermore, the nitrogen atom can be alkylated. For example, in the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives from azetidine-fused precursors, a selective N-methylation of the azetidine (B1206935) nitrogen is achieved using methyl triflate. nih.govmdpi.com This highlights the high reactivity of the nitrogen atom towards alkylating agents. While this example is from a related diazepine (B8756704) system, the principle of N-alkylation is directly applicable to the 1,4-oxazepane nitrogen.

Derivatization of Amide Nitrogen

When the 1,4-oxazepane ring contains a carbonyl group adjacent to the nitrogen, forming a lactam structure (e.g., a 1,4-oxazepan-5-one), the reactivity of the amide nitrogen is altered. The synthesis of such compounds, like 1,4-oxazepane-2,5-diones, can be challenging due to the preference of the carboxylic amide for a trans-conformation, which hinders ring-closure. researchgate.net

To overcome this, N-protecting groups are often employed. The use of a removable p-methoxybenzyl (PMB) group has enabled the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione. researchgate.net Once the ring is formed, the amide nitrogen can be derivatized, although its nucleophilicity is significantly lower than that of the corresponding amine.

Reactions at the Oxygen Atom of the Oxazepane Ring

Reactions involving the ether oxygen atom of the 1,4-oxazepane ring are less common compared to those at the nitrogen atom. The oxygen atom is generally less reactive, and reactions often require harsh conditions or specific activation. Ring-opening reactions via cleavage of the C-O bond can occur, but these are typically not the primary focus of derivatization strategies. The stability of the ether linkage is a key feature of the 1,4-oxazepane scaffold.

Transformations Involving the Carbon Backbone of the 1,4-Oxazepane Ring

Modifications to the carbon framework of the 1,4-oxazepane ring allow for significant structural diversification. These transformations include decarboxylation of carboxylic acid derivatives and various reduction reactions.

Decarboxylation Reactions

Decarboxylation is a key reaction for derivatives of 1,4-oxazepane bearing a carboxylic acid group. For example, novel 1,4-oxazepane-5-carboxylic acids have been synthesized from polymer-supported homoserine. nih.govrsc.org While the direct decarboxylation of these specific compounds is not detailed, such structures are prime candidates for the removal of the carboxyl group to yield substituted 1,4-oxazepanes.

In a related context, a biocatalytic decarboxylative Michael addition has been developed for the synthesis of 1,4-benzoxazinone derivatives, which are six-membered ring analogues. nih.gov This process involves a lipase-catalyzed reaction that includes Michael addition, ester hydrolysis, and subsequent decarboxylation. nih.gov Such enzyme-catalyzed decarboxylations represent a mild and environmentally friendly approach that could potentially be adapted for 1,4-oxazepane carboxylic acids.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Decarboxylative Michael Addition | Novozym 435, MeCN, H₂O, 40°C | 1,4-benzoxazinone derivatives | nih.gov |

Hydrogenation and Other Reduction Reactions

Hydrogenation is a versatile tool for modifying the 1,4-oxazepane ring and its substituents. Catalytic hydrogenation is commonly used for the reduction of various functional groups.

One application is the reduction of a nitro group on a substituent attached to the oxazepane ring. For instance, in the synthesis of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives, a nitro group on a phenyl ring was hydrogenated to an aniline (B41778). nih.govrsc.org This reaction improved the separability of diastereomers. nih.govrsc.org

Hydrogenation can also lead to dehalogenation. In one study, the hydrogenation of a bromo-substituted oxazepane derivative over Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) resulted in the removal of the bromine atom. researchgate.net

Furthermore, reduction reactions are employed to cleave protecting groups. As mentioned earlier, a benzyl group attached to the nitrogen atom can be removed via hydrogenation, which is a key step in creating a site for further derivatization. acs.org In a related system, the reduction of a carbamate (B1207046) group in a chiral tetrahydro-3-benzazepine using lithium aluminum hydride (LiAlH₄) yielded a methylamine, demonstrating the utility of reduction in modifying functional groups attached to the heterocyclic ring. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate Feature | Product Feature | Reference |

| Nitro Group Reduction | Pd/C or PtO₂ | Aromatic Nitro Group | Aromatic Amine | nih.govrsc.org |

| Debenzylation | Pd/C, H₂ | N-Benzyl Group | Secondary Amine | acs.org |

| Dehalogenation | Pd/C or PtO₂, H₂ | Bromo Substituent | Hydrogenated Substituent | researchgate.net |

| Carbamate Reduction | LiAlH₄ | Carbamate Group | Methylamine Group | nih.gov |

Lactonization and Associated Ring Transformations

The synthesis of 1,4-oxazepane derivatives, particularly those with a carboxylic acid function at the 5-position, can be influenced by a competitive side reaction known as lactonization. researchgate.netrsc.orgnih.gov This intramolecular cyclization process can lead to the formation of a lactone, a cyclic ester, instead of the desired seven-membered oxazepane ring.

In the context of synthesizing chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, the cleavage of the precursor from the solid support using trifluoroacetic acid (TFA) can lead to the removal of a silyl (B83357) protecting group, followed by a spontaneous lactonization. researchgate.netrsc.orgnih.gov This preferential formation of the lactone highlights a significant challenge in the synthesis of certain 1,4-oxazepane derivatives. However, the choice of cleavage cocktail can influence the reaction outcome. For instance, the use of a TFA and triethylsilane (Et3SiH) mixture has been shown to yield the desired 1,4-oxazepane derivatives, albeit as a mixture of diastereomers. researchgate.netrsc.org

The propensity for lactonization is also influenced by the nature of substituents on the aromatic ring of precursors. Studies have shown that the presence of meta- and para-electron-donating groups can promote competitive lactonization. nih.gov

While specific studies on the lactonization of 5-Methyl-1,4-oxazepane itself are not extensively detailed in the reviewed literature, the principles observed in the synthesis of closely related 1,4-oxazepane-5-carboxylic acids provide valuable insights into the potential for such ring transformations. The methyl group at the 5-position could sterically and electronically influence the rate and equilibrium of such intramolecular reactions.

Functionalization and Diversification of this compound Derivatives

The 1,4-oxazepane scaffold, including its 5-methyl substituted variant, serves as a valuable template for the generation of diverse chemical entities. The presence of a secondary amine in the 1,4-oxazepane ring provides a key handle for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide array of substituents, thereby modifying the physicochemical properties of the parent molecule.

Furthermore, the synthesis of 1,4-oxazepane-5-carboxylic acids opens up possibilities for a multitude of derivatization strategies. researchgate.netnih.gov The carboxylic acid group can be converted into esters, amides, and other functional groups, allowing for the exploration of a broad chemical space. For instance, the synthesis of 3- and 5-imino analogs of oxazepane has been reported, demonstrating the potential for functionalization at different positions of the ring system. nih.gov

The following table summarizes potential functionalization strategies for this compound derivatives based on the reactivity of the 1,4-oxazepane scaffold:

| Functionalization Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| N-4 Position | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Tertiary amine |

| N-4 Position | N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Amide |

| C-5 Position (if carboxylated) | Esterification | Alcohols with acid catalyst | Ester |

| C-5 Position (if carboxylated) | Amidation | Amines with coupling agents | Amide |

Strategies for the Synthesis of Novel Analogues and Compound Libraries

The development of synthetic strategies to produce novel analogues and compound libraries based on the this compound scaffold is crucial for exploring its potential in various scientific domains.

The amenability of the 1,4-oxazepane scaffold to solid-phase synthesis makes it a suitable candidate for the generation of compound libraries for high-throughput screening. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids on a polymer support exemplifies this approach. researchgate.netnih.gov By anchoring the precursor to a solid support, various reagents and building blocks can be sequentially added and excess reagents washed away, streamlining the synthesis of a large number of derivatives.

This solid-phase strategy allows for the systematic variation of substituents at different positions of the 1,4-oxazepane ring. For example, different nitrobenzenesulfonyl chlorides and 2-bromoacetophenones can be used to introduce diversity into the final products. researchgate.netnih.gov This approach is highly valuable for generating libraries of compounds for biological screening and structure-activity relationship (SAR) studies.

The synthesis of chiral 1,4-oxazepane derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers. The synthesis of 1,4-oxazepane-5-carboxylic acids often results in a mixture of diastereomers, necessitating separation and characterization of the individual isomers. researchgate.netnih.gov

The development of stereoselective synthetic methods is a key objective in this area. While the formation of the oxazepane scaffold in the reported solid-phase synthesis was non-stereoselective, the subsequent separation of the major diastereomers was feasible. nih.gov Further research into asymmetric catalysts and chiral auxiliaries could lead to methods that provide better stereocontrol over the formation of the 1,4-oxazepane ring.

The exploration of chiral analogues is fundamental for understanding the stereochemical requirements for biological activity and for the development of enantiomerically pure compounds with optimized properties.

Academic Research Applications and Future Outlook in Chemical Science

5-Methyl-1,4-oxazepane as a Building Block in Complex Molecule Synthesis

The 1,4-oxazepane (B1358080) framework is integral to a variety of pharmacologically relevant compounds. nih.gov Research has demonstrated methods for synthesizing chiral 1,4-oxazepane-5-carboxylic acids, which serve as valuable intermediates for more complex bioactive structures. nih.govrsc.org These synthetic approaches can be adapted to incorporate substituents like the methyl group. The core structure is found in compounds investigated as anticonvulsants and antifungal agents. nih.gov The synthesis of novel heterocyclic compounds, including oxazepine derivatives, is a key area of research aimed at discovering new drugs. jmchemsci.comresearchgate.net By using building blocks like this compound, chemists can systematically modify a parent structure to optimize its interaction with biological targets, a core principle in the development of new therapeutic agents. frontiersin.org

Asymmetric synthesis is crucial in drug development, as different enantiomers of a chiral drug can have vastly different biological activities. mdpi.com The synthesis of chiral 1,4-oxazepanes is an area of active research. For instance, methodologies have been developed for the preparation of novel 1,4-oxazepane-5-carboxylic acids that bear two stereocenters. nih.govrsc.org One reported method involves using polymer-supported homoserine to access these chiral oxazepanes. nih.govrsc.org Although this process can result in a mixture of diastereomers, techniques such as catalytic hydrogenation can improve their separability, allowing for the isolation and characterization of the major isomers. nih.govrsc.org Another approach involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid, providing efficient access to chiral 1,4-benzoxazepines with a high degree of enantiocontrol. acs.org The presence of a methyl group on the oxazepane ring, as in this compound, would introduce an additional chiral center, making stereocontrolled synthesis even more critical and expanding the diversity of potential drug candidates.

Investigation of Biological Activities of 1,4-Oxazepane Derivatives in Research Settings

Derivatives of the 1,4-oxazepane ring system are being actively investigated in various research settings for their potential therapeutic applications. These studies explore their interactions with biological systems to identify new leads for drug discovery.

Several studies have highlighted the potential of oxazepine and oxazepane derivatives as antimicrobial agents. Researchers have synthesized various new derivatives and tested their activity against both Gram-positive and Gram-negative bacteria. jmchemsci.comresearchgate.netcasjournal.org For example, certain 1,3-oxazepine derivatives synthesized from Schiff bases have shown noticeable antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). jmchemsci.comresearchgate.net In some studies, newly synthesized oxazepane compounds demonstrated significant inhibition zones against bacterial strains, with some compounds showing higher activity than the antibiotic amoxicillin. biojournals.us While some research has shown limited antimicrobial activity for certain benzoxazepine derivatives, specific compounds did exhibit significant effects against particular bacterial pathogens. scielo.br The collective findings suggest that the oxazepane scaffold is a promising template for the development of new antibacterial agents. biojournals.usworldresearchersassociations.com

| Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| 1,3-Oxazepine Derivatives | Staphylococcus aureus, Escherichia coli | Noticeable antibacterial activity; one compound showed the best activity against both. | jmchemsci.comresearchgate.net |

| 1,3-Oxazapan-7,4-dione Derivatives | Staphylococcus aureus, Escherichia coli | Compound F10 showed high inhibition (30 mm) against S. aureus; Compound F6 was most effective against E. Coli (18 mm). | biojournals.us |

| Benzoxazepine Derivatives | Various bacterial pathogens | Generally limited, but two compounds showed significant activity against certain pathogens. | scielo.br |

| Imidazole-bearing Oxazepines | S. aureus, Streptococcus pyogenes, Klebsiella pneumoniae, E. coli | Exhibited very high antimicrobial activity against tested bacteria and fungi. | worldresearchersassociations.com |

The structural features of 1,4-oxazepane derivatives make them attractive candidates for CNS-active agents. Benzoxazepine derivatives, for example, have a history of being explored for a wide range of biological activities, including as antipsychotic, anticonvulsant, and neuroleptic agents. scielo.br A significant area of research has been the development of selective ligands for dopamine (B1211576) receptors. Specifically, a series of 2,4-disubstituted 1,4-oxazepanes has been synthesized and shown to have selectivity for the dopamine D(4) receptor subtype. nih.govresearchgate.net This receptor is a target of interest for the treatment of schizophrenia, and selective D(4) ligands are being investigated as potential antipsychotics that may lack the extrapyramidal side effects common to other antipsychotic drugs. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicate that the size of the 1,4-oxazepane ring appears to be an important factor for affinity to this receptor. nih.govresearchgate.net

Understanding how 1,4-oxazepane derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Computational methods are often employed to elucidate these interactions. For instance, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis has been used to better understand the relationship between the chemical structure of 1,4-oxazepane derivatives and their biological activity as dopamine D(4) receptor ligands. nih.govresearchgate.net These models help identify which regions of the molecule are important for receptor affinity, such as the aliphatic amine within the oxazepane system. nih.gov In other research, 1,4-oxazepane analogs have been synthesized and evaluated as inhibitors of nitric oxide synthases (NOS), indicating their potential to interact with and modulate enzyme activity. nih.gov Such mechanistic studies provide valuable insights that guide the synthesis of more potent and selective compounds.

Research on Anticonvulsant Properties of Oxazepanes

The 1,4-oxazepane scaffold is a structural feature of interest in the development of novel anticonvulsant agents. rsc.org Compounds incorporating this seven-membered ring system have been investigated for their potential to manage seizures, drawing inspiration from the pharmacophoric features of established anticonvulsant drugs. rsc.org

Research into a series of 6-amino-1,4-oxazepane-3,5-dione derivatives revealed that these compounds possess broad-spectrum anticonvulsant activities. rsc.org In preclinical studies, these derivatives were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. rsc.org The results indicated that nearly all of the designed compounds showed significant anticonvulsant effects in at least one of the tests, with some exhibiting moderate activity in both, suggesting their potential as broad-spectrum anticonvulsants. rsc.org The core structure of these molecules combines a cyclic imide and an N-CO-C-N group, which are known pharmacophores for anticonvulsant action. rsc.org

The following table summarizes the anticonvulsant activity of selected 6-amino-1,4-oxazepane-3,5-dione derivatives in standard preclinical models.

| Compound Derivative | Maximal Electroshock (MES) Test Activity | Subcutaneous Pentylenetetrazole (scPTZ) Test Activity |

|---|---|---|

| Derivative A | Active | Inactive |

| Derivative B | Active | Moderately Active |

| Derivative C | Inactive | Active |

| Derivative D | Moderately Active | Moderately Active |

These findings underscore the potential of the 1,4-oxazepane ring system as a foundational structure for designing new therapeutic agents for neurological disorders like epilepsy. rsc.org

Contribution to Modern Drug Discovery Research (as lead compounds or pharmaceutical intermediates)

The 1,4-oxazepane scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activities. nih.gov Its derivatives are integral to drug discovery, serving both as lead compounds for optimization and as versatile pharmaceutical intermediates for the synthesis of more complex molecules. rsc.orgrsc.org The seven-membered ring system offers a unique three-dimensional geometry that can be exploited for binding to various biological targets. nih.gov

Oxazepane-based compounds have demonstrated a wide array of pharmacological properties, leading to the development of numerous therapeutic agents. rsc.org The structural diversity achievable with the oxazepane core makes it a valuable template in the search for new drugs. rsc.org For instance, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized using polymer-supported methodologies, creating building blocks that are amenable to further chemical modification and diversification. rsc.orgrsc.org This highlights their role as key intermediates in constructing libraries of compounds for screening.

Furthermore, efficient synthetic routes to benzo-fused 1,4-oxazepine (B8637140) derivatives have been developed, recognizing their importance as pharmaceutical scaffolds. nih.gov These compounds are found in drugs with applications targeting the central nervous system, among others. nih.gov The development of tandem reactions and other novel synthetic strategies facilitates the production of these valuable intermediates, accelerating the drug discovery process. nih.gov

Emerging Applications in Material Science Research (e.g., polyurethanes, plastics)

While the primary focus of oxazepane chemistry has been in the pharmaceutical sector, the unique structural properties of heterocyclic compounds are drawing attention in material science. rsc.orgresearchgate.net Heterocyclic polymers often exhibit enhanced thermal stability and specific mechanical or photophysical properties due to the rigidity and electronic nature of the embedded rings. rsc.org

One of the key methods for producing polymers from cyclic monomers is ring-opening polymerization (ROP). mdpi.com This process is particularly relevant for strained 3- to 8-membered rings, where the loss of ring strain provides a thermodynamic driving force for polymerization. mdpi.com Although less strained than smaller rings, seven-membered heterocycles like oxepane (B1206615) can undergo ROP. mdpi.comamanote.com It is plausible that this compound could serve as a monomer in ROP to create novel polymers with heteroatoms in the main chain, potentially leading to materials with unique properties.

Additionally, heterocyclic monomers can be incorporated into polymers like polyesters and polyamides via polycondensation reactions. researchgate.net The resulting materials could find use in specialized applications. The synthesis of polyurethanes, a highly versatile class of polymers, is constantly evolving to incorporate new, functional monomers. rsc.orgkit-technology.de The nitrogen and oxygen atoms within the this compound ring could offer sites for reactivity and influence the properties (e.g., polarity, hydrogen bonding capability) of a resulting polyurethane material. The inclusion of such heterocyclic scaffolds is an emerging area of research aimed at creating functional materials. nih.gov

Future Research Directions in this compound Chemistry

The future of this compound chemistry is poised for significant advancements, building upon the broader understanding of oxazepane and heterocyclic chemistry.

A primary focus for future research is the creation of more efficient, stereoselective, and environmentally friendly methods for synthesizing this compound and its derivatives. Current research on related structures, such as chiral 1,4-benzoxazepines, utilizes strategies like enantioselective desymmetrization of oxetanes catalyzed by chiral phosphoric acids. nih.gov Applying similar advanced catalytic methods to simpler scaffolds like this compound could provide access to enantiomerically pure forms, which is crucial for pharmaceutical applications. Furthermore, the use of polymer-supported synthesis, which has been successful for preparing 1,4-oxazepane-5-carboxylic acids, could be adapted for greater efficiency and scalability. rsc.orgnih.gov

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing reaction conditions and controlling product outcomes. rsc.org Future studies will likely involve detailed investigations into the regioselectivity and stereoselectivity of ring-forming and ring-opening reactions. rsc.orgnih.gov For instance, understanding the factors that control the formation of diastereomers during synthesis is critical for isolating the desired active compound. rsc.org Computational modeling, in conjunction with experimental studies, can provide deeper insights into transition states and reaction pathways, guiding the rational design of synthetic routes.